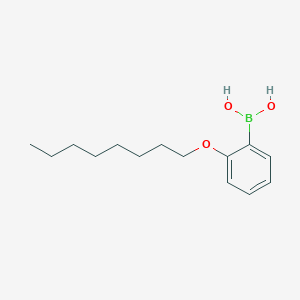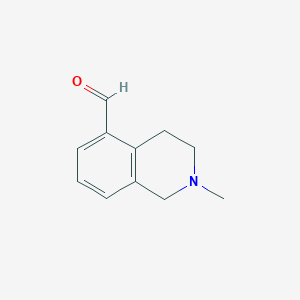
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a chemical compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a phenylethylamine derivative with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
MAO Inhibition: Inhibition of monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism.
Free Radical Scavenging: The compound may have antioxidant properties, helping to neutralize free radicals.
Glutamatergic System Antagonism: It may interact with the glutamatergic system, which is involved in excitatory neurotransmission.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its anti-inflammatory and neuroprotective effects.
Uniqueness: 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is unique due to its specific structural features and the presence of the aldehyde group, which allows for diverse chemical modifications and applications in various fields of research .
Propriétés
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-6-5-11-9(7-12)3-2-4-10(11)8-13/h2-4,8H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEILBFISPCUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)
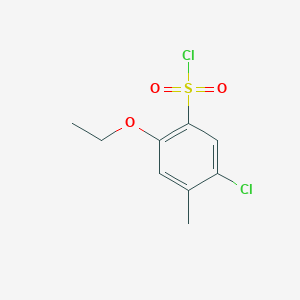
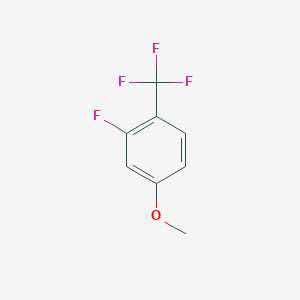
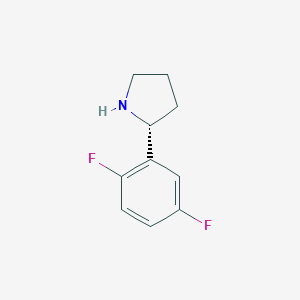
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
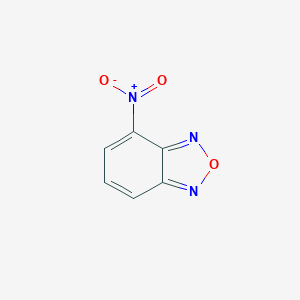
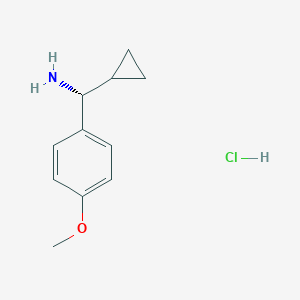
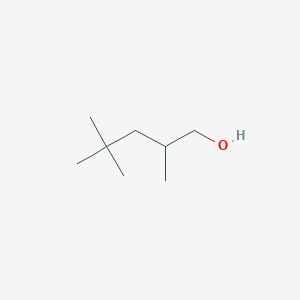
![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)
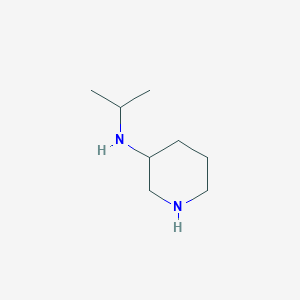

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)
